2-(4-Methylbenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole
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Overview
Description
2-[(4-methylphenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The structure of 2-[(4-methylphenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole consists of a thiazole ring fused with an imidazole ring, with phenyl and 4-methylphenylmethyl substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole typically involves the condensation of appropriate thioamides and α-haloketones. One common method includes the reaction of 2-aminothiazole with 4-methylbenzyl chloride and benzaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal functions.
Pathways Involved: The compound can activate or inhibit specific signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and apoptosis.
Comparison with Similar Compounds
2-[(4-methylphenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole can be compared with other similar compounds, such as:
2-phenylimidazo[2,1-b][1,3]thiazole: Lacks the 4-methylphenylmethyl substituent, which may affect its biological activity and chemical reactivity.
6-phenylimidazo[2,1-b][1,3]thiazole: Similar structure but without the 4-methylphenylmethyl group, leading to differences in its pharmacological properties.
2-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole: Contains a 4-methylphenyl group instead of the 4-methylphenylmethyl group, which may influence its interaction with molecular targets.
The uniqueness of 2-[(4-methylphenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole lies in its specific substituents, which contribute to its distinct biological activities and chemical properties.
Properties
Molecular Formula |
C19H16N2S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C19H16N2S/c1-14-7-9-15(10-8-14)11-17-12-21-13-18(20-19(21)22-17)16-5-3-2-4-6-16/h2-10,12-13H,11H2,1H3 |
InChI Key |
CZSKXQQWZHNXKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN3C=C(N=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
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